Ethyl 6-bromo-4-chloronicotinate is a chemical compound with the molecular formula . It belongs to the class of nicotinic acid derivatives, which are significant in various chemical and pharmaceutical applications. This compound is characterized by the presence of both bromine and chlorine substituents on the aromatic ring, which enhances its reactivity and potential utility in synthesis.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich, where it is listed with a unique identifier for easy reference. Ethyl 6-bromo-4-chloronicotinate has been studied in multiple research contexts, highlighting its relevance in medicinal chemistry and synthetic organic chemistry.
Ethyl 6-bromo-4-chloronicotinate is classified as an ester, specifically an ethyl ester of a halogenated nicotinic acid derivative. Its classification is crucial for understanding its chemical behavior and potential reactions in synthetic pathways.
The synthesis of ethyl 6-bromo-4-chloronicotinate can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions. For instance, a method described in the literature involves reacting a halo-ester with a secondary amine under anhydrous conditions, typically using dimethylformamide as a solvent and cesium carbonate as a base. The reaction is performed at elevated temperatures (60–80 °C) for several hours, followed by purification through silica gel chromatography to yield the desired product .
Ethyl 6-bromo-4-chloronicotinate features a pyridine ring substituted with bromine at the 6-position and chlorine at the 4-position, along with an ethyl ester group. The structural formula can be represented as follows:
Ethyl 6-bromo-4-chloronicotinate participates in various chemical reactions due to its electrophilic nature. Common reactions include nucleophilic substitutions and cross-coupling reactions.
The mechanism of action for ethyl 6-bromo-4-chloronicotinate primarily involves its reactivity due to the presence of halogen substituents. These groups enhance electrophilicity, making the compound susceptible to nucleophilic attack.
Ethyl 6-bromo-4-chloronicotinate finds applications primarily in medicinal chemistry and organic synthesis:
The versatility of ethyl 6-bromo-4-chloronicotinate makes it a valuable compound in both academic research and industrial applications, contributing significantly to advancements in chemical synthesis and drug discovery efforts.
Ethyl 6-bromo-4-chloronicotinate (CAS 1335054-04-0) is systematically named according to IUPAC conventions as ethyl 6-bromo-4-chloropyridine-3-carboxylate. This nomenclature specifies:
O=C(OCC)C1=CN=C(Br)C=C1Cl [1] [3]. The structure comprises a chlorine atom at the para position relative to the nitrogen, creating an electron-deficient ring system. The bromine atom at the ortho position to nitrogen enhances electrophilic character, while the ester group enables nucleophilic transformations. The planar pyridine ring and substituent angles favor reactivity in cross-coupling reactions, as evidenced by bond length and angle data from crystallographic studies of analogous nicotinates [3] [8].
Table 1: Structural Descriptors
| Descriptor | Value |
|---|---|
| Canonical SMILES | CCOC(=O)C1=CN=C(Br)C=C1Cl |
| InChI | InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-4-11-7(9)3-6(5)10/h3-4H,2H2,1H3 |
| InChI Key | DWZOFZXVHPZUIX-UHFFFAOYSA-N |
This compound is cataloged under multiple aliases across chemical databases:
Key registry identifiers include:
Commercial suppliers (e.g., BLD Pharmatech, AiFChem) list it under catalog codes like ACTMGU826 or BLD-1335054 [1] [3] [7].
Table 2: Registry and Supplier Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| CAS No. | 1335054-04-0 | AiFChem, BLD Pharm |
| Catalog No. (BLD) | BLD-1335054 | BLD Pharmatech |
| Catalog No. (Aif) | ACTMGU826 | AiFChem |
The molecular formula C₈H₇BrClNO₂ (MW 264.51 g/mol) reflects a halogen-rich nicotinate scaffold. Key mass contributions arise from bromine (30.23%) and chlorine (13.41%), enabling distinct fragmentation patterns in mass spectrometry versus non-halogenated analogs [1] [3].
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: